![molecular formula C15H19NO3 B14496219 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one CAS No. 64463-16-7](/img/structure/B14496219.png)
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C15H21NO3. It belongs to the class of quinolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the oxone-mediated cascade arylhydroxylation of activated alkenes. This reaction is performed under simple conditions without any external additives or catalysts. The reaction involves epoxidation followed by Friedel–Crafts alkylation, with oxone acting as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one include other quinolin-2-one derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydroquinolin-2-ones
- Hydroxyl-containing oxindoles
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64463-16-7 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
6-(4-oxohexoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-12(17)4-3-9-19-13-6-7-14-11(10-13)5-8-15(18)16-14/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Clave InChI |
SMARTFVCWFSYQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCCOC1=CC2=C(C=C1)NC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


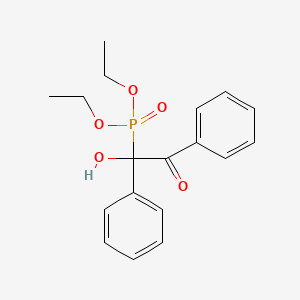
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

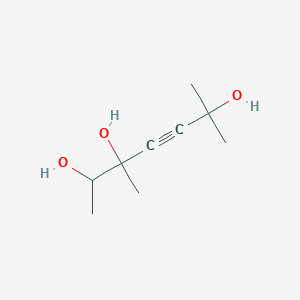
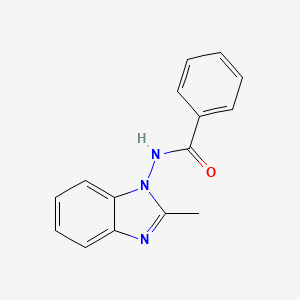
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
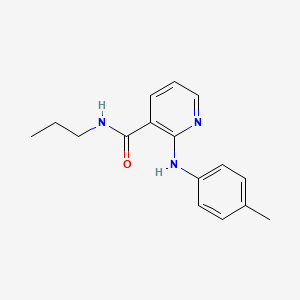
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
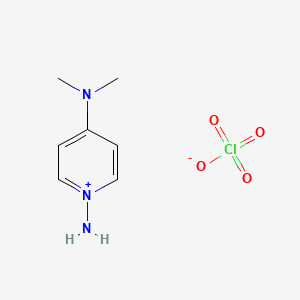
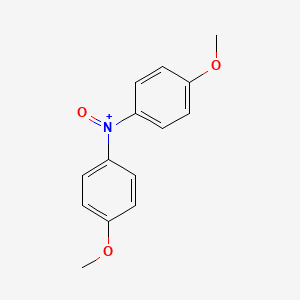
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

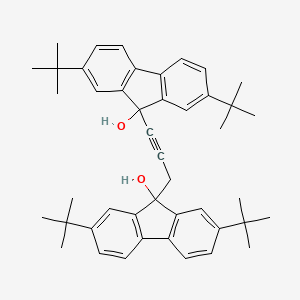
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
